N-benzyl-N'-(4-bromo-3-methylphenyl)ethanediamide
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Overview
Description
N-benzyl-N’-(4-bromo-3-methylphenyl)ethanediamide is an organic compound with the molecular formula C15H14BrNO It is a derivative of benzamide, characterized by the presence of a bromine atom and a methyl group on the phenyl ring, as well as a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(4-bromo-3-methylphenyl)ethanediamide typically involves the reaction of 4-bromo-3-methylbenzoic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N-benzyl-N’-(4-bromo-3-methylphenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(4-bromo-3-methylphenyl)ethanediamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
N-benzyl-N’-(4-bromo-3-methylphenyl)ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials
Mechanism of Action
The mechanism of action of N-benzyl-N’-(4-bromo-3-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
N-benzyl-N’-(4-bromo-3-methylphenyl)ethanediamide can be compared with similar compounds such as:
N-benzyl-4-bromo-3-methylbenzamide: Similar structure but lacks the ethanediamide linkage.
N-methyl-4-bromo-3-methoxybenzamide: Contains a methoxy group instead of a methyl group.
4’-bromo-3’-methylacetanilide: Similar bromine and methyl substitution but with an acetanilide core .
Properties
IUPAC Name |
N-benzyl-N'-(4-bromo-3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-11-9-13(7-8-14(11)17)19-16(21)15(20)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAGPKIZMQJODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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